2-tert-butyl-1,3-oxazole-5-carboxylic acid
Overview
Description
2-tert-butyl-1,3-oxazole-5-carboxylic acid is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol It is characterized by the presence of an oxazole ring substituted with a tert-butyl group and a carboxylic acid group
Scientific Research Applications
2-tert-butyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
The safety symbols for 2-Tert-butyloxazole-5-carboxylic acid under the Globally Harmonized System (GHS) include GHS07 . The hazard statements include H319, H315, and H335, indicating that it can cause serious eye irritation, skin irritation, and may cause respiratory irritation . The precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .
Mechanism of Action
The carboxyl group can undergo various reactions, including esterification and amide formation, which are crucial in biochemistry. For instance, the formation of peptides from amino acids involves the creation of an amide bond between the carboxyl group of one amino acid and the amino group of another .
In terms of pharmacokinetics, the properties of a specific carboxylic acid would depend on its structure. Factors such as the size of the molecule, its polarity, and the presence of other functional groups can influence how it is absorbed, distributed, metabolized, and excreted in the body .
The action environment of a carboxylic acid can also vary depending on its structure and the biological system in which it is present. Factors such as pH and the presence of other molecules can affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyloxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of 2-tert-butyloxazole-5-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce partially or fully reduced oxazole compounds .
Comparison with Similar Compounds
- 2-Tert-butyl-4-methylthiazole-5-carboxylic acid
- 2-Tert-butyl-5-methylisoxazole-4-carboxylic acid
- 2-Tert-butyl-4,5-dimethylthiazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 2-tert-butyloxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-tert-butyl-1,3-oxazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)7-9-4-5(12-7)6(10)11/h4H,1-3H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENAXFKYNMFUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216002-44-6 | |
Record name | 2-tert-butyl-1,3-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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